REACTION_CXSMILES
|
[CH:1]1(Br)[CH2:3][CH2:2]1.[Mg].[CH:6]1(Br)[CH2:8][CH2:7]1.[Mg].[Cl-:11].[NH4+:12].[CH2:13]1[CH2:17][O:16][CH2:15][CH2:14]1>>[Cl:11][C:8]1[CH:6]=[CH:7][N:12]=[C:1]([CH:15]([CH:14]2[CH2:13][CH2:17]2)[OH:16])[C:3]=1[CH3:2] |f:0.1,4.5|
|
Name
|
|
Quantity
|
14.9 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)Br
|
Name
|
|
Quantity
|
4.53 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resulting mixture was stirred at a room temperature for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
WASH
|
Details
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The resulting organic layer was washed with saturated salt water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (eluent; hexane:ethyl acetate=3:1)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=NC=C1)C(O)C1CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.58 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |